3-Methyl-4-propoxyaniline hydrochloride
Overview
Description
3-Methyl-4-propoxyaniline hydrochloride is a chemical compound with the molecular formula C10H15NO•HCl and a molecular weight of 201.69 . It is commonly used in various scientific research fields due to its unique properties. This compound is typically available in powder form and is known for its stability under normal storage conditions .
Preparation Methods
The synthesis of 3-Methyl-4-propoxyaniline hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-4-propoxyaniline with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Scientific Research Applications
3-Methyl-4-propoxyaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-propoxyaniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Methyl-4-propoxyaniline hydrochloride can be compared with other similar compounds such as:
4-Methoxyaniline hydrochloride: Similar in structure but with a methoxy group instead of a propoxy group.
3-Methyl-4-ethoxyaniline hydrochloride: Similar but with an ethoxy group instead of a propoxy group.
4-Propoxyaniline hydrochloride: Lacks the methyl group at the 3-position.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .
Properties
IUPAC Name |
3-methyl-4-propoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-6-12-10-5-4-9(11)7-8(10)2;/h4-5,7H,3,6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSNQRIUGOAKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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